molecular formula C14H10Cl2O3 B6407623 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261954-69-1

2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6407623
CAS No.: 1261954-69-1
M. Wt: 297.1 g/mol
InChI Key: AORGBMOJSGGTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% (2,5-DCP-5MBA) is an organic compound consisting of two chlorine atoms, a methoxy group and a benzoic acid group. It is a white crystalline solid with a melting point of 102-104°C and a boiling point of 282-284°C. 2,5-DCP-5MBA has a variety of applications, ranging from its use as an intermediate in the synthesis of pharmaceuticals to its use in chemical and biochemical research.

Mechanism of Action

2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% works by binding to the active site of enzymes, preventing them from performing their normal function. In the case of COX-2, 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% binds to the active site and prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. In the case of acetylcholinesterase, 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% binds to the active site and prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% can have anti-inflammatory, anti-cancer, and anti-allergic effects. Inhibition of acetylcholinesterase by 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% may have cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% is an effective inhibitor of both COX-2 and acetylcholinesterase, making it a useful tool for biochemical and physiological research. However, the compound is relatively expensive and has a limited shelf life, making it unsuitable for long-term experiments.

Future Directions

In the future, 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% may be used to develop new drugs for the treatment of inflammatory and autoimmune diseases, as well as cognitive disorders. Additionally, 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% may be used in the development of new insecticides and herbicides. Finally, 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% may be used to develop new imaging agents for medical imaging.

Synthesis Methods

2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized by the reaction of 2,5-dichlorobenzaldehyde and 5-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds in two steps, first forming a methyl ester, followed by a dehydration reaction to form the final product.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% is widely used in chemical and biochemical research due to its ability to inhibit certain enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Inhibition of COX-2 may have anti-inflammatory, anti-cancer, and anti-allergic effects. 2-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase may have cognitive-enhancing effects.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-11-2-3-12(13(7-11)14(17)18)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORGBMOJSGGTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691285
Record name 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-69-1
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′,5′-dichloro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261954-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.